molecular formula C19H23N5O2S B2868135 N-(4-ethoxyphenyl)-2-{[5-propyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide CAS No. 896289-90-0

N-(4-ethoxyphenyl)-2-{[5-propyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

Cat. No.: B2868135
CAS No.: 896289-90-0
M. Wt: 385.49
InChI Key: KYZMQFQGCDUPKJ-UHFFFAOYSA-N
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Description

N-(4-ethoxyphenyl)-2-{[5-propyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a novel small molecule belonging to a class of 1,2,4-triazole derivatives designed for research applications. Compounds within this structural family, featuring a 1,2,4-triazole core substituted with sulfur and acetamide groups, are of significant interest in medicinal chemistry and drug discovery research . The molecular structure integrates a 1H-pyrrol-1-yl moiety and a propyl chain on the triazole ring, which may influence its biomolecular interactions and physicochemical properties. This specific architecture is often explored for its potential to modulate biological targets. Related analogs have been investigated for a range of pharmacological activities, and similar 1,2,4-triazole derivatives have been identified as key scaffolds in the development of antifungal agents . Researchers utilize these compounds as chemical tools to study enzyme inhibition, signal transduction pathways, and for screening against various disease models. The presence of the sulfanylacetamide linkage is a common feature in molecules designed for targeted therapeutic intervention. This product is intended for laboratory research purposes only and is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

N-(4-ethoxyphenyl)-2-[(5-propyl-4-pyrrol-1-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N5O2S/c1-3-7-17-21-22-19(24(17)23-12-5-6-13-23)27-14-18(25)20-15-8-10-16(11-9-15)26-4-2/h5-6,8-13H,3-4,7,14H2,1-2H3,(H,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYZMQFQGCDUPKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NN=C(N1N2C=CC=C2)SCC(=O)NC3=CC=C(C=C3)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-ethoxyphenyl)-2-{[5-propyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a complex organic compound that belongs to the class of triazole derivatives. Its unique structure combines an ethoxyphenyl group with a pyrrole and triazole moiety, contributing to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

The molecular formula of this compound is C19H23N5O2SC_{19}H_{23}N_{5}O_{2}S with a molecular weight of 385.49 g/mol. The compound exhibits a purity level typically around 95% and is synthesized through various chemical processes involving specific reaction conditions.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. Research indicates that triazole derivatives often act by inhibiting enzymes involved in critical metabolic pathways, particularly those related to fungal and cancer cell proliferation. For instance, triazoles are known to inhibit cytochrome P450-dependent enzymes such as lanosterol 14α-demethylase (CYP51), which is crucial for ergosterol biosynthesis in fungi .

Antifungal Activity

This compound has shown promising antifungal properties. The presence of the triazole ring enhances its efficacy against various fungal pathogens by disrupting their membrane integrity and inhibiting ergosterol synthesis. Studies have demonstrated that compounds with similar structures exhibit broad-spectrum antifungal activity against species such as Candida albicans and Aspergillus spp. .

Anticancer Potential

In addition to antifungal properties, this compound may possess anticancer activity. Research on related triazole derivatives has indicated their ability to induce apoptosis in cancer cells and inhibit tumor growth. The mechanism often involves the modulation of signaling pathways associated with cell survival and proliferation .

Case Studies

Several studies have evaluated the biological effects of triazole derivatives similar to this compound:

  • Study on Antifungal Activity : A study published in PubMed Central reported the synthesis and evaluation of various 1,2,4-triazole derivatives for antifungal activity. Among these compounds, some exhibited significant inhibition against Candida species, suggesting a potential therapeutic application for treating fungal infections .
  • Anticancer Research : Another investigation highlighted the anticancer effects of mercapto-substituted 1,2,4-triazoles in vitro. The results demonstrated that these compounds could effectively inhibit cancer cell proliferation and induce apoptosis through oxidative stress mechanisms .

Summary Table of Biological Activities

Activity TypeTarget Organisms/CellsMechanism of ActionReference
AntifungalCandida albicans, Aspergillus spp.Inhibition of ergosterol biosynthesis
AnticancerVarious cancer cell linesInduction of apoptosis via signaling modulation

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Triazole Derivatives with Varied Substituents

A critical comparison can be made with 2-((4-amino-5-(furan-2-yl)-1,2,4-triazol-3-yl)sulfanyl)-N-acetamides (). These compounds share the sulfanyl-acetamide and triazole backbone but differ in substituents:

  • Triazole Position 4: Amino group vs. pyrrole in the target compound.
  • Triazole Position 5 : Furan-2-yl vs. propyl group.
  • Biological Activity: The furan derivatives exhibit anti-exudative activity in rat models (67% yield, m.p. 117–118°C), suggesting that the amino group at position 4 may favor this activity.
Halogen-Substituted Analogs

The compound N-(2-bromo-4,6-difluorophenyl)-2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide () features halogenated aryl groups and a 4-methylphenyl substituent on the triazole. Key differences include:

  • Aryl Group : Bromo- and difluorophenyl substituents vs. 4-ethoxyphenyl. Halogens may enhance binding affinity to hydrophobic enzyme pockets.
  • Triazole Position 4: 4-Methylphenyl vs. pyrrole.
Pyrazole-Based Derivatives

The pyrazole-containing compound 4 from (S)-2-acetamido-N-(3-((1-(3,4-dichlorophenyl)-4-(2-(methylthio)ethyl)-3-(pyridin-3-yl)-1H-pyrazol-5-yl)oxy)propyl)-3-(4-fluorophenyl)propanamide diverges in heterocyclic core but shares the acetamide and sulfur-linked pharmacophore. Key contrasts:

  • Core Heterocycle : Pyrazole vs. triazole. Pyrazoles exhibit distinct electronic properties and hydrogen-bonding capacities.
  • Substituents : Dichlorophenyl and pyridinyl groups may confer different solubility and bioavailability profiles .

Physicochemical and Pharmacological Data

The table below summarizes available data for select analogs:

Compound Name Triazole R4 Triazole R5 Aryl Group Yield (%) m.p. (°C) Activity Notes Source
Target Compound 1H-pyrrol-1-yl Propyl 4-ethoxyphenyl N/R N/R Hypothesized anti-exudative
2-((4-amino-5-(furan-2-yl)-1,2,4-triazol-3-yl)sulfanyl)-N-acetamide Amino Furan-2-yl Varied aryl 67 117–118 Anti-exudative (rat)
N-(2-bromo-4,6-difluorophenyl)-2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-... 4-Methylphenyl 4-Chlorophenyl 2-bromo-4,6-difluorophenyl N/R N/R Enhanced lipophilicity

Key Observations :

  • Substituent Effects : Pyrrole and furan groups at R4 influence aromatic interactions, while halogenated aryl groups enhance hydrophobicity.
  • Synthesis Efficiency: The furan derivative achieves 67% yield, suggesting that amino groups at R4 may streamline synthesis compared to pyrrole modifications .
  • Activity Gaps : The target compound’s biological data remain unreported, emphasizing the need for empirical validation.

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